molecular formula C8H11F3O B3255920 3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol CAS No. 261503-41-7

3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol

Cat. No.: B3255920
CAS No.: 261503-41-7
M. Wt: 180.17 g/mol
InChI Key: LCUGCANDXKFGRP-UHFFFAOYSA-N
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Description

3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol is a chemical compound with the molecular formula C8H11F3O and a molar mass of 180.17 g/mol . It is characterized by the presence of an ethyl group, a trifluoromethyl group, and an alkyne functional group, making it a unique compound with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a trifluoromethylated alkyne with an ethylating agent. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the alkyne and facilitate the nucleophilic attack on the ethylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol involves its interaction with molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-6,6,6-trifluorohex-4-yn-2-ol: Similar structure but with a different position of the hydroxyl group.

    3-Methyl-6,6,6-trifluorohex-4-yn-3-ol: Similar structure but with a methyl group instead of an ethyl group.

    3-Ethyl-6,6,6-trifluoropent-4-yn-3-ol: Similar structure but with a shorter carbon chain.

Uniqueness

3-Ethyl-6,6,6-trifluorohex-4-yn-3-ol is unique due to the combination of its ethyl, trifluoromethyl, and alkyne groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-ethyl-6,6,6-trifluorohex-4-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O/c1-3-7(12,4-2)5-6-8(9,10)11/h12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUGCANDXKFGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#CC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290009
Record name 3-Ethyl-6,6,6-trifluoro-4-hexyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261503-41-7
Record name 3-Ethyl-6,6,6-trifluoro-4-hexyn-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261503-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-6,6,6-trifluoro-4-hexyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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